2-Aminoethanesulfonate

説明

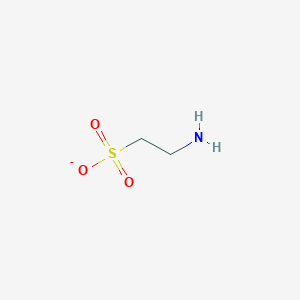

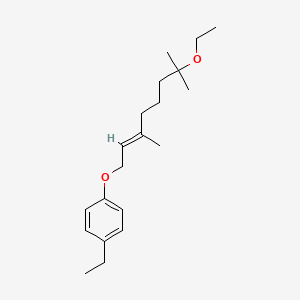

2-aminoethanesulfonate is a 1,1-diunsubstituted alkanesulfonate that is ethanesulfonate substituted by an amino group at position 2. It has a role as a human metabolite and a mouse metabolite. It is a conjugate base of a taurine.

科学的研究の応用

Nanocatalysis in Chemical Synthesis

- 2-Aminoethanesulfonic acid is used to develop magnetic nanocatalysts for the synthesis of tetrazoles, offering advantages such as shorter reaction times and high efficiency in water-based reactions (Ghasemzadeh & Akhlaghinia, 2017).

Green Bio-organic Catalysis

- Taurine, or 2-aminoethanesulfonic acid, serves as a green bio-organic catalyst in organic reactions like the Knoevenagel reaction, promoting eco-friendly and efficient chemical synthesis (Shirini & Daneshvar, 2016).

Cardiovascular Health Research

- Studies have investigated the impact of 2-aminoethanesulfonic acid supplementation on lipid and inflammatory profiles in cardiac patients, indicating potential cardiovascular health benefits (Khalafi & Roshan, 2012).

Synthesis and Characterization in Laboratory Conditions

- Research has been conducted on synthesizing and characterizing taurine from ethanolamine, sulfuric acid, and sodium sulfite, analyzing its purity and structural properties (Bayarmaa, Otgonsuren, & Odonmajig, 2014).

Pharmaceutical and Industrial Applications

- 2-Aminoethanesulfonic acid derivatives are explored for their broad spectrum of biological activities, including applications in medicine and industry as pharmacophores and antibacterial agents (Yudakhina et al., 2013).

Chemical Synthesis and Biologically Active Compounds

- The synthesis of taurine-derived sulfonic acids and analogous aromatic sulfonic acids has been accomplished, highlighting its role in biologically active compound development (Furtmann et al., 2015).

Cardioprotective Effects

- 2-Aminoethanesulfonic acid compounds have shown potential cardioprotective effects in studies involving reperfusion-induced heart injury (Kurganov et al., 2018).

Alzheimer's Disease Research

- 3-amino-1-propanesulfonic acid, a compound related to 2-aminoethanesulfonic acid, has been studied for its potential effects on amyloid β in Alzheimer's disease (Aisen et al., 2006).

Analytical Chemistry Applications

- 2-Aminoethanesulfonic acid is used in high-performance liquid chromatography (HPLC) for the analysis of sports drinks, demonstrating its utility in analytical chemistry (Orth, 2001).

High-Temperature PEM Fuel Cells

- Derivatives of 2-aminoethanesulfonic acid are investigated for their use in high-temperature polymer electrolyte membrane (PEM) fuel cells, exploring their electrochemical and thermal stability (Wippermann et al., 2016).

特性

IUPAC Name |

2-aminoethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO3S/c3-1-2-7(4,5)6/h1-3H2,(H,4,5,6)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAAWQZATWQOTB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6NO3S- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-7-[3-[[3-(4-ethylphenyl)sulfanyl-2-hydroxypropyl]amino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1233975.png)

![2-methyl-4-[(11E,15E)-2,8,19,20-tetrahydroxydotriaconta-11,15-dienyl]-2H-furan-5-one](/img/structure/B1233977.png)

![N-ethyl-N'-[4-[4-[[(E)-4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butyl]butane-1,4-diamine](/img/structure/B1233981.png)

![N(4)-{2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->3)-[2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->6)]-beta-D-mannopyranosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->4)-[6-deoxy-alpha-L-galactopyranosyl-(1->3)]-2-acetamido-2-deoxy-beta-D-glucopyranosyl}-L-asparagine](/img/structure/B1233983.png)

![(E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile](/img/structure/B1233994.png)